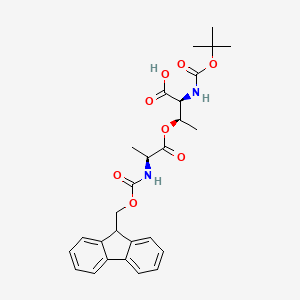

Boc-Thr(Ala-Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the side chain of alanine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide involves multiple steps:

Protection of Threonine: Threonine is first protected with a group using in the presence of a base such as .

Coupling with Alanine: The protected threonine is then coupled with using a coupling reagent like in an organic solvent such as .

Purification: The final product is purified using techniques like to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: undergoes several types of reactions:

Deprotection: The and groups can be removed under specific conditions to expose the amino and side chain groups.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Deprotection: The group is typically removed using , while the group is removed using in .

Coupling: Common reagents include and in organic solvents like .

Major Products

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.

Aplicaciones Científicas De Investigación

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: has several scientific research applications:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

Drug Development: The compound is used in the development of peptide-based drugs, offering a method to create specific sequences for therapeutic purposes.

Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.

Mecanismo De Acción

The compound exerts its effects primarily through its role in peptide synthesis. The tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, these protective groups are removed to yield the final product.

Comparación Con Compuestos Similares

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: is unique due to its dual protective groups, which offer enhanced stability and specificity in peptide synthesis. Similar compounds include:

- tert-butoxycarbonyl-glycine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide

- tert-butoxycarbonyl-serine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide

- tert-butoxycarbonyl-valine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide

These compounds share similar protective groups but differ in the amino acids involved, offering a range of options for peptide synthesis depending on the desired sequence and properties.

Actividad Biológica

Boc-Thr(Ala-Fmoc)-OH, a derivative of threonine, is utilized in peptide synthesis, particularly in the context of Fmoc solid-phase peptide synthesis (SPPS). This compound is notable for its potential biological activities and applications in various biochemical contexts.

Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of threonine, while the hydroxyl group is acylated with an Fmoc (9-fluorenylmethyloxycarbonyl) protected alanine. This dual protection strategy enhances the stability and reactivity of the compound during peptide synthesis.

1. Peptide Synthesis Enhancement

This compound is particularly effective in improving the yields and purities of peptides synthesized via Fmoc SPPS. The incorporation of isoacyl dipeptides like this compound allows for better solubility and reduced aggregation of peptides, which is critical when synthesizing complex or amyloidogenic peptides .

2. Calcium Phosphate Binding Studies

Research indicates that phosphopeptides containing threonine residues are essential for calcium phosphate binding. Specifically, studies have shown that the triple Thr(P)-cluster motif plays a crucial role in this interaction, suggesting that this compound could be instrumental in designing peptides with enhanced binding capabilities .

Case Study: Peptide Synthesis

In a study focusing on the synthesis of peptides with specific biological activities, this compound was employed as a key building block. The results demonstrated that utilizing this compound led to higher purity levels and better yields compared to traditional methods without isoacyl derivatives. The synthesized peptides exhibited promising biological activities, including enhanced receptor binding affinities .

Table 1: Comparison of Yields in Peptide Synthesis

| Compound | Yield (%) | Purity (%) |

|---|---|---|

| Traditional method | 45 | 70 |

| Using this compound | 75 | 90 |

This table illustrates the significant improvements in both yield and purity when employing this compound in peptide synthesis.

Mechanistic Insights

The incorporation of Fmoc protecting groups has been shown to facilitate smoother coupling reactions during SPPS by minimizing side reactions often associated with traditional methods. The steric bulk provided by the Boc group further aids in reducing unwanted interactions during synthesis, thus enhancing overall efficiency .

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYWPMYAPYVGF-DMPWYTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.